molecular formula C20H18F3NO3 B11021207 7,8-dimethoxy-3-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one

7,8-dimethoxy-3-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B11021207
M. Wt: 377.4 g/mol
InChI Key: IFJVXOZCIQJZQG-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-3-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzazepine core, which is a seven-membered ring fused to a benzene ring, and is substituted with methoxy groups and a trifluoromethylbenzyl group. Its unique structure makes it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-3-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Benzazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted phenethylamine.

    Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst under reflux conditions.

    Attachment of the Trifluoromethylbenzyl Group: This step often involves a Friedel-Crafts alkylation reaction using trifluoromethylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group in the benzazepine ring, potentially yielding alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzazepine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzazepine derivatives in various chemical reactions.

Biology

Biologically, 7,8-dimethoxy-3-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicinal research, this compound is explored for its potential therapeutic effects. Its structure suggests possible activity as a central nervous system agent, potentially influencing neurotransmitter systems.

Industry

Industrially, the compound could be used as an intermediate in the synthesis of more complex pharmaceuticals or as a specialty chemical in various applications.

Mechanism of Action

The exact mechanism of action of 7,8-dimethoxy-3-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and reach its targets.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: Lacks the trifluoromethylbenzyl group, which may reduce its lipophilicity and biological activity.

    3-[3-(Trifluoromethyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one: Lacks the methoxy groups, potentially altering its reactivity and interaction with biological targets.

Uniqueness

The presence of both methoxy groups and the trifluoromethylbenzyl group in 7,8-dimethoxy-3-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one makes it unique. These functional groups can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties, distinguishing it from other benzazepine derivatives.

This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.

Properties

Molecular Formula

C20H18F3NO3

Molecular Weight

377.4 g/mol

IUPAC Name

7,8-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]-1H-3-benzazepin-2-one

InChI

InChI=1S/C20H18F3NO3/c1-26-17-9-14-6-7-24(19(25)11-15(14)10-18(17)27-2)12-13-4-3-5-16(8-13)20(21,22)23/h3-10H,11-12H2,1-2H3

InChI Key

IFJVXOZCIQJZQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC3=CC(=CC=C3)C(F)(F)F)OC

Origin of Product

United States

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